molecular formula C16H19ClN2S B1293592 Fenethazine hydrochloride CAS No. 5934-20-3

Fenethazine hydrochloride

Cat. No. B1293592
CAS RN: 5934-20-3
M. Wt: 306.9 g/mol
InChI Key: CKIPCLCBYTWUEZ-UHFFFAOYSA-N
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Description

Fenethazine hydrochloride (also known as Etizin, Anergen hydrochloride, and others) is a compound with the molecular formula C16H19ClN2S . It is a first-generation antihistamine of the phenothiazine group . It is used by clinicians as an antiallergic drug .


Synthesis Analysis

The synthesis of Fenethazine involves several stages. The reaction begins with 10H-phenothiazine and n-butyllithium in hexane and toluene at -78°C for 1 hour under an inert atmosphere. This is followed by the addition of (2-chloroethyl)dimethylamine hydrochloride with n-butyllithium and triisobutylaluminum in hexane and toluene under reflux in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Fenethazine hydrochloride is represented by the canonical SMILES string: CN©CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl . The molecular weight of the compound is 306.9 g/mol .

Scientific Research Applications

Crystallography and Structural Analysis

Fenethazine hydrochloride has been studied for its crystal and molecular structures, which are crucial for understanding its chemical behavior and interactions . The compound crystallizes in the monoclinic space group P2_1/a, providing insights into its molecular conformation and the potential for forming cation radical-copper(II) complex salts. This information is valuable for researchers looking to modify the compound for specific applications or to predict its reactivity.

Photocatalytic Applications

Extended phenothiazines, which include derivatives of fenethazine hydrochloride, have shown promise in photocatalytic applications . These compounds can catalyze oxidative coupling reactions of amines to imines under visible light, which is a significant advancement for green chemistry and sustainable industrial processes. The ability to harness sunlight for chemical reactions opens up new possibilities for energy-efficient synthesis.

Optoelectronic Materials

Due to its unique optical and electronic properties, fenethazine hydrochloride is a candidate for use in organic optoelectronic applications . Its derivatives have been investigated for their potential in dye-sensitized solar cells, perovskite solar cells, organic light-emitting diodes, and other devices that require materials with specific light absorption and emission characteristics.

Antimicrobial and Antitumor Activities

Phenothiazine derivatives, including fenethazine hydrochloride, are known for their antimicrobial and antitumor properties . These compounds can be synthesized with various modifications to enhance their potency and specificity against different health hazards. Their biological activity makes them valuable for pharmaceutical research and drug development.

Neuroprotective Effects

Research has indicated that phenothiazine derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Fenethazine hydrochloride’s ability to modulate biological pathways could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease.

Synthetic Chemistry

Fenethazine hydrochloride serves as a building block in synthetic chemistry . Its structure allows for a range of chemical modifications, enabling the creation of numerous derivatives with varied properties. This versatility is essential for the development of new compounds with desired biological or physical characteristics.

properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIPCLCBYTWUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208088
Record name Fenethazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenethazine hydrochloride

CAS RN

5934-20-3
Record name Fenethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5934-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54546
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Record name Fenethazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-10H-phenothiazine-10-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225AVG0161
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of cation radical formation on the structure of Fenethazine hydrochloride?

A1: The formation of a cation radical significantly affects the structure of Fenethazine hydrochloride. The research paper highlights that the phenothiazine ring system becomes flattened upon cation radical formation. [] Specifically, the dihedral angle between the benzene rings within the phenothiazine structure increases from 140.3° in the neutral Fenethazine hydrochloride to 174.7° or 167.5° in the cation radical form complexed with copper(II) chloride. [] This flattening effect suggests a change in the electronic structure and potentially alters the molecule's interactions with other molecules. Additionally, the conformation of the 2-aminoethyl side chain changes from a near gauche form in the neutral molecule to a trans conformation in the cation radical. [] These structural changes provide insights into the potential reactivity and binding properties of Fenethazine hydrochloride upon oxidation.

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